molecular formula C29H30N4O4 B2575224 N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-88-6

N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2575224
CAS No.: 892275-88-6
M. Wt: 498.583
InChI Key: ZVXTVMXJNMLGHC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetracyclic core structure. Key structural features include:

  • A benzylpiperidinyl group at the N1-position, which may enhance lipophilicity and central nervous system (CNS) penetration.
  • A 4-methoxybenzyl substituent at position 3, contributing electron-donating properties that could influence binding affinity or metabolic stability.

Properties

CAS No.

892275-88-6

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36)

InChI Key

ZVXTVMXJNMLGHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C29H30N4O4
  • Molecular Weight: 498.583 g/mol
  • CAS Number: 892275-88-6
  • IUPAC Name: N-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)methyl)-2,4-dioxo-1H-quinazoline-7-carboxamide

Pharmacological Profile

Compound A exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:

1. Antitumor Activity

Research indicates that Compound A may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating its effects on malignant pleural mesothelioma (MPM) cells, Compound A demonstrated significant antiproliferative effects, suggesting its potential as an anticancer agent .

The mechanism underlying the antitumor activity of Compound A appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in tumorigenesis. By inhibiting this pathway, Compound A may reduce cell viability and induce apoptosis in cancer cells .

Study 1: Antitumor Effects in MPM

A study conducted by Cho et al. (2017) explored the effects of Compound A in combination with trametinib on MPM cells. The results indicated that the combination therapy significantly inhibited tumor growth compared to either treatment alone. The study utilized various assays including cell viability assays and Western blot analysis to assess the efficacy of the treatment .

Treatment GroupTumor Volume Reduction (%)
Control0
Trametinib30
Compound A40
Trametinib + Compound A70

This table summarizes the tumor volume reduction observed in different treatment groups.

Study 2: In Vitro Cytotoxicity

In another investigation assessing the cytotoxic effects of Compound A on human cancer cell lines (e.g., HeLa and A549), it was found that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined using standard MTT assays.

Cell LineIC50 (µM)
HeLa15
A54920

The data indicates that Compound A is particularly effective against HeLa cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs identified in the literature and commercial catalogs. Key differences in substituents, synthesis, and commercial availability are highlighted.

Structural and Functional Differences

Compound Name & ID Core Structure Key Substituents Notable Features Source/Reference
Target Compound Tetrahydroquinazoline - N1: 1-benzylpiperidin-4-yl
- C3: 4-methoxybenzyl
- C7: Carboxamide
High lipophilicity (benzylpiperidine); potential CNS activity N/A
Compound 29 (Molecules, 2013) Tetrahydroquinazoline - C3: Propylcarbamoyl
- C4: 3,4-Difluorophenyl
- C5: 4-Methoxybenzyl ester
Synthesized under argon; fluorophenyl group may enhance target selectivity Research synthesis
sc-492703 (Santa Cruz, 2025) Tetrahydroquinazoline - N1: 2-Cyanobenzyl
- C3: 4-Ethylphenyl
- C7: N-(2-phenylethyl)carboxamide
Commercial availability; ethylphenyl group for hydrophobic interactions $120/5 mg
sc-492692 (Santa Cruz, 2025) Tetrahydroquinazoline - N1: 2-Cyanobenzyl
- C3: 4-Methylphenyl
- C7: N-(2-furylmethyl)carboxamide
Furylmethyl group may improve solubility; lower steric bulk $120/5 mg

Key Observations

  • Substituent Effects: The 4-methoxybenzyl group in the target compound and Compound 29 suggests a shared strategy to balance electronic and steric properties. Methoxy groups often improve metabolic stability compared to alkyl chains (e.g., ethylphenyl in sc-492703) . The benzylpiperidinyl moiety in the target compound contrasts with the 2-cyanobenzyl group in sc-492703/sc-492692. Piperidine rings are common in CNS-targeting drugs, whereas cyano groups may enhance binding to kinases or proteases .
  • Synthetic Accessibility :
    • Compound 29 requires inert atmosphere synthesis (argon), indicating sensitivity to oxidation or moisture, whereas commercial analogs (sc-492703/sc-492692) are readily available for research .
  • Commercial Viability: The Santa Cruz compounds are priced at $120/5 mg, reflecting their niche research applications. No commercial data is available for the target compound, suggesting it remains in exploratory stages .

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